16:0(Alkyne)-18:1 PC chemical structure and properties
16:0(Alkyne)-18:1 PC chemical structure and properties
An In-Depth Technical Guide to 16:0(Alkyne)-18:1 PC
Introduction
16:0(Alkyne)-18:1 PC, also known by its IUPAC name (2R)-3-(15-Hexadecynoyloxy)-2-[(9Z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl phosphate, is a synthetically modified phospholipid designed for advanced research in lipid biology and drug development.[] This molecule is an analog of the naturally occurring 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a major component of eukaryotic cell membranes. The key modification in 16:0(Alkyne)-18:1 PC is the presence of a terminal alkyne group on the sn-1 acyl chain. This alkyne moiety serves as a bioorthogonal handle, enabling researchers to "click" it to azide-containing reporter molecules for visualization and quantification.
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 16:0(Alkyne)-18:1 PC, with a focus on experimental protocols and its role in studying lipid metabolism.
Chemical Structure and Physicochemical Properties
The structure of 16:0(Alkyne)-18:1 PC consists of a glycerol (B35011) backbone esterified at the sn-1 position with a 16-carbon fatty acid containing a terminal alkyne (1-hexdec-15-ynoyl) and at the sn-2 position with an 18-carbon monounsaturated fatty acid (oleoyl). The headgroup is a phosphocholine (B91661) moiety. This structure allows it to be processed by cellular enzymes in a manner similar to its natural counterparts.[2]
Table 1: Physicochemical Properties of 16:0(Alkyne)-18:1 PC
| Property | Value | References |
| IUPAC Name | (2R)-3-(15-Hexadecynoyloxy)-2-[(9Z)-9-octadecenoyloxy]propyl 2-(trimethylammonio)ethyl phosphate | [] |
| Synonyms | 1-hexdec-15-ynoyl-2-oleoyl-sn-glycero-3-phosphocholine | [][3] |
| CAS Number | 1633800-00-6 | [3][4][5] |
| Molecular Formula | C42H78NO8P | [][4][5] |
| Molecular Weight | 756.04 g/mol | [][3] |
| Exact Mass | 755.55 | [3] |
| Appearance | Powder | [][6] |
| Purity | >99% | [][3] |
| Storage Temperature | -20°C | [4][6][7] |
Applications in Research
The primary application of 16:0(Alkyne)-18:1 PC is as a chemical probe for studying lipid metabolism, trafficking, and interactions.[][] The terminal alkyne group allows for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[2][9]
Key research applications include:
-
Metabolic Labeling: Cells can be incubated with 16:0(Alkyne)-18:1 PC, which is incorporated into cellular membranes and lipid droplets through endogenous metabolic pathways.[2][10]
-
Tracking Lipid Dynamics: By attaching a fluorescent azide (B81097) dye to the incorporated lipid, researchers can visualize the localization and movement of phosphatidylcholines within the cell.
-
Identifying Protein Interactions: "Clicking" a biotin-azide tag allows for the pull-down and identification of proteins that interact with phosphatidylcholine.
-
Studying Enzyme Activity: It can be used as a substrate in in vitro enzymatic assays to measure the activity of lipid-modifying enzymes like phospholipases and acyltransferases.[11]
Experimental Protocols
Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with 16:0(Alkyne)-18:1 PC.
-
Reagents:
-
16:0(Alkyne)-18:1 PC
-
Complete cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare a stock solution of 16:0(Alkyne)-18:1 PC in ethanol (B145695) or DMSO.
-
Dilute the stock solution in complete culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the existing medium from the cultured cells and replace it with the medium containing 16:0(Alkyne)-18:1 PC.
-
Incubate the cells for a specified period (e.g., 4-24 hours) to allow for lipid uptake and incorporation.
-
After incubation, wash the cells with PBS to remove any unincorporated lipid.
-
The cells are now ready for downstream applications such as lipid extraction or fixation for click chemistry labeling.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol provides a general method for attaching an azide-containing reporter molecule to the alkyne-labeled lipid in cell lysates or extracted lipids.[9]
-
Reagents:
-
Alkyne-labeled sample (e.g., cell lysate, extracted lipids)
-
Azide-reporter molecule (e.g., Azide-Fluor 488, Biotin-Azide)
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20 mM in water)[9]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)[9]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 300 mM in water)[9]
-
-
Procedure:
-
To your alkyne-labeled sample, add the azide-reporter molecule.
-
Prepare the copper catalyst by pre-mixing CuSO4 and THPTA ligand.
-
Add the THPTA/CuSO4 solution to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[9]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
The sample is now ready for downstream analysis (e.g., fluorescence microscopy, SDS-PAGE, or mass spectrometry).
-
Lipid Extraction
This protocol is based on a standard method for extracting lipids from cells for subsequent analysis.[2]
-
Reagents:
-
Methyl-tert-butyl ether (MTBE)
-
Ammonium (B1175870) formate (B1220265) solution (50 mM)
-
Procedure:
-
To a cell pellet or sample, add methanol containing internal standards.
-
Add MTBE and vortex thoroughly.
-
Add ammonium formate solution to induce phase separation.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic layer, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
The dried lipid extract can be stored at -80°C or reconstituted for analysis.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a metabolic labeling experiment using 16:0(Alkyne)-18:1 PC.
Caption: Workflow for metabolic labeling and detection of 16:0(Alkyne)-18:1 PC.
Phosphatidylcholine Metabolism
16:0(Alkyne)-18:1 PC is incorporated into the cell's lipid network via the same pathways as natural phospholipids (B1166683). The two primary pathways for phosphatidylcholine (PC) synthesis are the Kennedy pathway and the Lands cycle.[12][13]
Caption: Simplified pathways of phosphatidylcholine (PC) synthesis and catabolism.
Conclusion
16:0(Alkyne)-18:1 PC is a powerful and versatile tool for researchers in lipidomics and cell biology. Its bioorthogonal alkyne handle, combined with the efficiency of click chemistry, provides a robust method for tracking the metabolism, localization, and interaction of one of the most abundant phospholipids in the cell. The protocols and pathways described in this guide offer a foundation for designing and executing sophisticated experiments to unravel the complex roles of phosphatidylcholine in health and disease.
References
- 2. mdpi.com [mdpi.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. 16:0(alkyne)-18:1 PC, 1633800-00-6 | BroadPharm [broadpharm.com]
- 5. chembk.com [chembk.com]
- 6. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 7. avantiresearch.com [avantiresearch.com]
- 9. confluore.com [confluore.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two different pathways of phosphatidylcholine synthesis, the Kennedy Pathway and the Lands Cycle, differentially regulate cellular triacylglycerol storage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and Function of Phosphatidylcholine Transfer Protein (PC-TP)/StarD2 - PMC [pmc.ncbi.nlm.nih.gov]
